

Application Notes and Protocol for Solid Phase Extraction of Enalaprilat-d5

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Compound of Interest		
Compound Name:	Enalaprilat D5	
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Introduction

Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, is a key analyte in pharmacokinetic and bioequivalence studies. Accurate quantification of enalaprilat and its deuterated internal standard, enalaprilat-d5, in biological matrices such as plasma is crucial for reliable clinical and preclinical research. Solid phase extraction (SPE) is a widely used technique for the purification and concentration of enalaprilat and enalaprilat-d5 from complex sample matrices prior to analysis by liquid chromatographytandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid phase extraction of enalaprilat-d5, along with relevant quantitative data and a workflow diagram.

Experimental Protocol

This protocol outlines a common method for the solid phase extraction of enalaprilat-d5 from human plasma using a reversed-phase C18 SPE cartridge.

Materials:

- Human plasma samples
- Enalaprilat-d5 internal standard solution



- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (AR grade)
- Hydrochloric acid (20 mmol/L)
- · Petroleum ether
- C18 SPE cartridges (e.g., Orpheus C18, 100 mg/1 mL)
- SPE manifold
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Sample Pre-treatment:
 - Thaw frozen plasma samples at room temperature.
 - Vortex the plasma samples to ensure homogeneity.
 - Spike a known volume of plasma with the enalaprilat-d5 internal standard solution to the desired concentration.
 - Vortex the spiked plasma sample for 30 seconds.
- SPE Cartridge Conditioning:
 - Place the C18 SPE cartridges on the SPE manifold.
 - Condition the cartridges by passing 1 mL of methanol through the cartridge.



 Equilibrate the cartridges by passing 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

Sample Loading:

- Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady rate (approximately 1-2 mL/min).

· Washing:

- Wash the cartridge with 2 x 0.5 mL of 20 mmol/L HCl to remove polar interferences.
- Subsequently, wash the cartridge with petroleum ether to remove non-polar interferences.
 [1]

Elution:

- Elute the enalaprilat-d5 from the cartridge with 3 x 0.5 mL of methanol into a clean collection tube.[1]
- Dry Down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - \circ Reconstitute the dried residue in a known volume (e.g., 100 μ L) of the mobile phase used for the LC-MS/MS analysis.[1]
 - Vortex the reconstituted sample to ensure complete dissolution.
 - The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from method validation studies for the analysis of enalaprilat using solid phase extraction followed by LC-MS/MS.

Table 1: Linearity and Recovery of Enalaprilat



Analyte	Concentration Range (ng/mL)	Correlation Coefficient (r²)	Mean Recovery (%)
Enalaprilat	0.506 - 161.5	>0.99	90.85

Data synthesized from a study by Rao and Chakka (2019).

Table 2: Precision and Accuracy of Enalaprilat Quantification

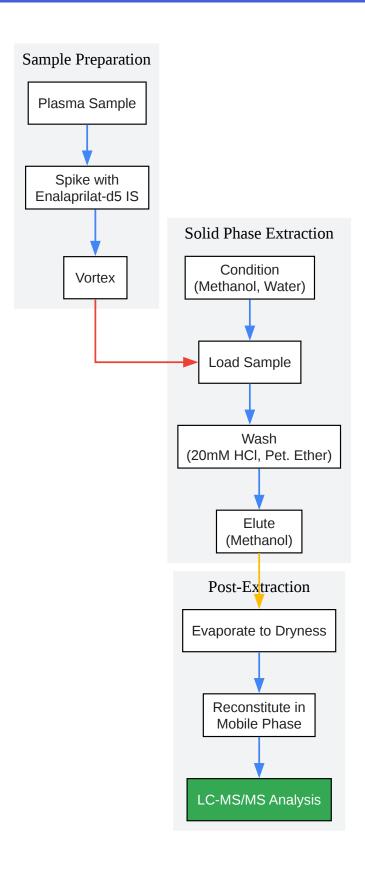
Analyte	Precision (% RSD)
Enalaprilat	1.29 - 3.87

Data synthesized from a study by Rao and Chakka (2019).

Experimental Workflow

The following diagram illustrates the key steps in the solid phase extraction protocol for enalaprilat-d5.





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Caption: Solid Phase Extraction Workflow for Enalaprilat-d5.



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References

- 1. [Solid phase extraction and high performance liquid chromatographic determination of enalapril in human plasma] PubMed [pubmed.ncbi.nlm.nih.gov]
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